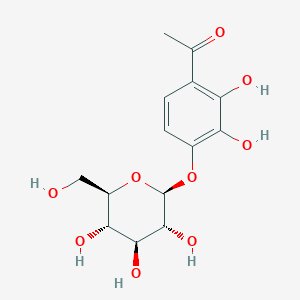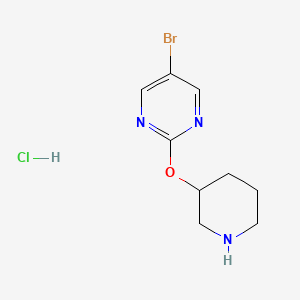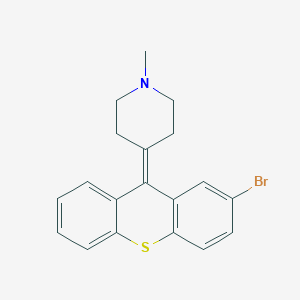![molecular formula C16H25N3O3 B3028212 tert-Butyl 2-cyclobutyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate CAS No. 1707580-81-1](/img/structure/B3028212.png)
tert-Butyl 2-cyclobutyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Descripción general
Descripción
The compound tert-Butyl 2-cyclobutyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a multifunctional molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as spirocyclic and bicyclic systems, which are often used in the synthesis of biologically active compounds and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related spirocyclic compounds involves efficient and scalable routes, as seen in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . This compound serves as a convenient entry point to novel compounds and can be further derivatized. Similarly, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates the utility of these compounds in the synthesis of macrocyclic inhibitors . The methods used in these syntheses could potentially be adapted for the synthesis of tert-Butyl 2-cyclobutyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis . For instance, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . These techniques would be essential in analyzing the molecular structure of tert-Butyl 2-cyclobutyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate.
Chemical Reactions Analysis
The reactivity of similar spirocyclic compounds has been explored, such as the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products . Additionally, the mirror symmetry in tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate influences its reactivity and conformation . These studies provide insights into the types of chemical reactions that tert-Butyl 2-cyclobutyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, crystallization behavior, and stereochemistry, have been investigated . For example, the conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in stereoisomers provides valuable information on the influence of stereochemistry on the physical properties of these molecules . These findings are relevant for understanding the properties of tert-Butyl 2-cyclobutyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate.
Aplicaciones Científicas De Investigación
Environmental Fate and Toxicity of tert-Butyl Compounds
Research by Liu and Mabury (2020) explored synthetic phenolic antioxidants (SPAs), including tert-butyl compounds, focusing on their environmental occurrence, human exposure, and toxicity. These compounds have been found in various environmental matrices and human tissues, with some showing potential hepatotoxicity, endocrine disruption, and carcinogenic effects. Future studies are recommended to investigate novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Biodegradation and Environmental Concerns
Another study examined the microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in subsurface environments, revealing the complexity of degradation pathways and the influence of redox conditions. Despite some biodegradability under oxic conditions, TBA often accumulates as a dead-end product under methanogenic conditions, posing challenges for in-situ bioremediation of contaminated sites (Schmidt et al., 2004).
Synthetic Applications
On the synthetic side, a review of neo acids, neo alkanes, and their derivatives by Dembitsky (2006) highlights the potential of natural and synthetic compounds containing tertiary butyl groups for various applications, including as antioxidants and in pharmaceuticals. This review suggests that compounds with tert-butyl groups can have significant biological activities and industrial applications (Dembitsky, 2006).
Chemical Decomposition Studies
The decomposition of MTBE by adding hydrogen in a cold plasma reactor was explored by Hsieh et al. (2011), demonstrating the feasibility of using radio frequency plasma for the decomposition and conversion of MTBE into less harmful substances. This study indicates the potential for advanced decomposition techniques for tert-butyl compounds in environmental remediation (Hsieh et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 2-cyclobutyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-15(2,3)22-14(21)19-9-7-16(8-10-19)13(20)17-12(18-16)11-5-4-6-11/h11H,4-10H2,1-3H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNRYCVXHPTYTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=N2)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401117181 | |
| Record name | 1,3,8-Triazaspiro[4.5]dec-1-ene-8-carboxylic acid, 2-cyclobutyl-4-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401117181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-cyclobutyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate | |
CAS RN |
1707580-81-1 | |
| Record name | 1,3,8-Triazaspiro[4.5]dec-1-ene-8-carboxylic acid, 2-cyclobutyl-4-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707580-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,8-Triazaspiro[4.5]dec-1-ene-8-carboxylic acid, 2-cyclobutyl-4-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401117181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dibenzo[B,D]furan-1-ylboronic acid](/img/structure/B3028129.png)
![(2S,3S)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B3028130.png)
![2-Dodecyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028131.png)
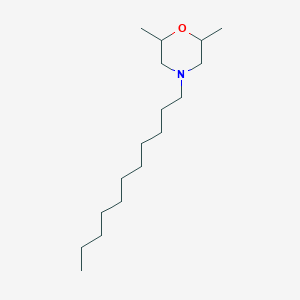

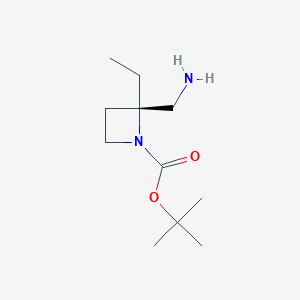
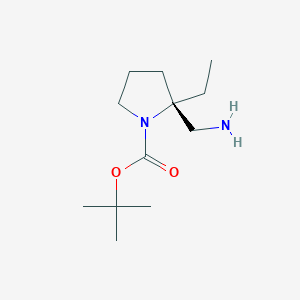
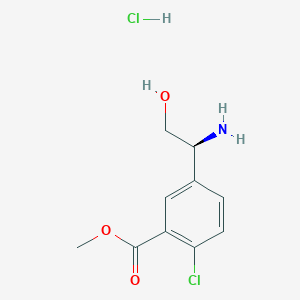
![8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B3028141.png)
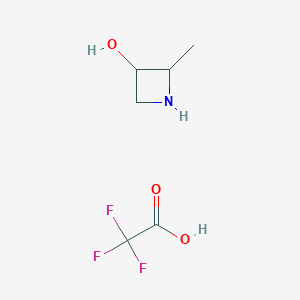
![5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3028143.png)
